4-(Methyl(phenyl)amino)butanoic acid

GABA transporter GAT1 inhibitor potency comparison

Eliminate orthogonal protection steps in multi-step syntheses. Unlike primary amine analogs, this tertiary N-methyl-N-phenylamine remains inert during amide couplings and bioconjugations (pH 7.0-8.5), reducing synthetic step count by ≥2 protection/deprotection cycles. • **Key application**: Short, non-cleavable NHS ester linker for antibodies, peptides, and PROTACs. • **Validated use**: Conjugate partner in antibacterial photosensitizer systems (e.g., methylene blue). • **Analytical utility**: Retention time marker (logD shift: +3.5-4.5) for HPLC-MS method development. • **Purity**: ≥97% (HPLC), available for immediate research use.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 26488-79-9
Cat. No. B3050505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methyl(phenyl)amino)butanoic acid
CAS26488-79-9
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCN(CCCC(=O)O)C1=CC=CC=C1
InChIInChI=1S/C11H15NO2/c1-12(9-5-8-11(13)14)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,14)
InChIKeyQGFFPYGZQUFNIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methyl(phenyl)amino)butanoic Acid Overview


4-(Methyl(phenyl)amino)butanoic acid (CAS 26488-79-9, molecular weight 193.24 g/mol) is a synthetic γ-aminobutyric acid (GABA) analogue that functions as an inhibitor of the sodium- and chloride-dependent GABA transporter 1 (GAT1) [1]. The compound is characterized by a methyl(phenyl)amino substituent on the butanoic acid backbone, distinguishing it structurally from other GABA analogues such as baclofen (β-(4-chlorophenyl)-GABA) and tolibut (β-(4-methylphenyl)-GABA) [2]. In ChEMBL, it carries the identifier CHEMBL2387661 and has a maximum development phase of preclinical [1].

4-(Methyl(phenyl)amino)butanoic Acid: Differentiation from Analogs


GABA analogues are a structurally diverse class with distinct pharmacological profiles driven by subtle variations in substitution patterns [1]. 4-(Methyl(phenyl)amino)butanoic acid possesses a unique N-methyl-N-phenyl tertiary amine motif that distinguishes it from primary amine-containing analogues like baclofen, phenibut, and tolibut [2]. This structural divergence translates into measurable differences in target engagement: the compound exhibits micromolar potency at GAT1 (IC50 = 7.59 μM), whereas classic GABA analogues such as baclofen act primarily as GABAB receptor agonists and show negligible GAT1 inhibition (IC50 = 600 μM for GABA uptake) [3][4]. Consequently, substituting 4-(Methyl(phenyl)amino)butanoic acid with a primary amine GABA analogue would fundamentally alter the experimental outcome in any assay designed to interrogate GAT1-mediated GABA transport.

4-(Methyl(phenyl)amino)butanoic Acid: Differentiation Evidence


N-Alkylation Yield vs. 4-(Phenylamino)butanoic Acid

4-(Methyl(phenyl)amino)butanoic acid inhibits mouse GAT1 with an IC50 of 7.59 μM, a potency that is approximately 150-fold lower than the clinically approved GAT1 inhibitor tiagabine (IC50 = 0.049–0.8 μM) [1][2]. This data positions the compound as a moderately potent tool suitable for studies where sub-micromolar inhibition is not required, offering a distinct potency window that may be advantageous for certain pharmacological profiling experiments.

GABA transporter GAT1 inhibitor potency comparison

Lipophilicity & Chromatography vs. 4-(Methylamino)butanoic Acid

The compound is approximately 50-fold less potent than the widely used GAT1-selective inhibitor SKF 89976A, which exhibits IC50 values of 0.13–0.28 μM at GAT1 [1]. This substantial difference in potency provides a clear rationale for selecting 4-(Methyl(phenyl)amino)butanoic acid in experimental systems where a weaker, more titratable inhibition of GAT1 is desired, such as in dose-response studies requiring a broad dynamic range.

GAT1 inhibitor IC50 comparison SKF 89976A

Photosensitizer Conjugation vs. Phenylamino Analogs

Unlike classical primary amine GABA analogues such as baclofen, which act as GABAB receptor agonists with negligible GABA uptake inhibition (IC50 = 600 μM for [3H]GABA uptake), 4-(Methyl(phenyl)amino)butanoic acid directly targets the GAT1 transporter (IC50 = 7.59 μM) [1][2]. This functional divergence is driven by the tertiary amine substitution, which prevents the compound from mimicking the protonated primary amine required for GABAB receptor activation while maintaining sufficient lipophilicity to engage the GABA transporter binding pocket [3].

GABA analogue GAT1 vs GABAB functional selectivity

NHS Ester Linker vs. Primary Amine-Based Linkers

4-(Methyl(phenyl)amino)butanoic acid contains an N-methyl-N-phenyl tertiary amine group, whereas the majority of GABA analogues—including baclofen, phenibut, and tolibut—feature a primary amine at the β- or γ-position [1][2]. This structural difference has been shown in the literature to influence both potency and selectivity: N-methylation of GABA analogues containing diaryl substituents increases GABA uptake inhibitory potency and reduces pKa, enhancing membrane permeability [3].

structure-activity relationship GABA analogue substituent effect

4-(Methyl(phenyl)amino)butanoic Acid Applications


Bioconjugation Linker for Drug Conjugates & PROTACs

4-(Methyl(phenyl)amino)butanoic acid is validated as a GAT1 inhibitor with an IC50 of 7.59 μM in HEK cells expressing mouse GAT1 [1]. This makes it suitable for in vitro experiments investigating GABA transport mechanisms, screening for novel GAT1 modulators, or validating computational models of transporter-ligand interactions. Its moderate potency allows for clear dose-response curves without the confounding effects of non-specific binding at high concentrations.

Building Block for Sequential Derivatization & SAR

The compound's N-methyl-N-phenyl tertiary amine moiety distinguishes it from primary amine GABA analogues and provides a unique scaffold for SAR exploration [2][3]. Researchers synthesizing or evaluating series of GABA analogues can use 4-(Methyl(phenyl)amino)butanoic acid as a reference point to understand how N-alkylation and N-arylation influence GAT1 binding affinity, selectivity, and pharmacokinetic properties.

Photosensitizer Conjugates for Antimicrobial PDT

Because the compound primarily targets GAT1 rather than GABAB receptors, it serves as a valuable negative control or comparative tool in studies where GABAB agonism must be excluded [1][4]. Experimental designs requiring isolation of GABA uptake-mediated effects from receptor-mediated effects can utilize this compound alongside baclofen or phenibut to deconvolute overlapping signaling pathways.

RP-HPLC Method Development & Reference Standard

The compound is listed in ChEMBL with preclinical development status, indicating it has been characterized in drug discovery programs [1]. As a moderate-affinity GAT1 inhibitor with a defined chemotype, it can serve as a starting point for further optimization through medicinal chemistry efforts or as a reference ligand in competition binding assays for novel GAT1-targeting chemical probes.

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